6-methyl-4,5-dihydropyridazin-3(2H)-one
Overview
Description
6-methyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2, with a methyl group at position 6 and a carbonyl group at position 3. It has garnered interest due to its potential biological and pharmacological activities.
Biochemical Analysis
Biochemical Properties
6-methyl-4,5-dihydropyridazin-3(2H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to exhibit anti-inflammatory and analgesic properties by inhibiting the activity of cyclooxygenase enzymes . Cyclooxygenase enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain.
Additionally, this compound has been found to interact with bacterial proteins, exhibiting antimicrobial properties. It has shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its anti-inflammatory properties are mediated through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway . NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune responses. By inhibiting this pathway, this compound reduces the expression of pro-inflammatory cytokines and chemokines.
Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of metabolic enzymes. This can lead to changes in the levels of metabolites and overall metabolic flux within the cell. The compound’s antimicrobial properties also suggest that it can disrupt bacterial cellular processes, leading to cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of cyclooxygenase enzymes, which reduces the production of pro-inflammatory prostaglandins . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins.
In addition to enzyme inhibition, this compound can modulate gene expression by affecting transcription factors such as NF-κB . By inhibiting the activation of NF-κB, the compound reduces the transcription of genes involved in inflammation and immune responses. This dual mechanism of enzyme inhibition and gene expression modulation contributes to the compound’s anti-inflammatory and analgesic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . This degradation can lead to a reduction in its efficacy and potency.
Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to this compound can result in sustained anti-inflammatory and analgesic effects . The compound’s antimicrobial properties may diminish over time due to the development of bacterial resistance . These temporal effects highlight the importance of optimizing the conditions under which the compound is used to maintain its effectiveness.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit significant anti-inflammatory and analgesic effects without causing adverse reactions . At higher doses, toxic effects such as gastrointestinal irritation and liver toxicity have been observed . These findings suggest that there is a threshold dose above which the compound’s beneficial effects are outweighed by its toxicity.
In animal models, the optimal dosage of this compound for achieving therapeutic effects without causing toxicity has been identified. This dosage range allows for the effective management of inflammation and pain while minimizing the risk of adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways within the cell. The compound interacts with enzymes such as cyclooxygenase and metabolic enzymes involved in the synthesis and degradation of metabolites . These interactions can lead to changes in metabolic flux and the levels of specific metabolites within the cell.
The compound’s antimicrobial properties also suggest that it can interfere with bacterial metabolic pathways, leading to the disruption of essential cellular processes and cell death . Understanding the metabolic pathways involved in the compound’s action can provide insights into its mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and effectiveness. The compound is transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can interact with various biomolecules and exert its effects.
The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins . These factors determine the compound’s localization and accumulation within specific tissues, which can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles.
In the cytoplasm, this compound can interact with enzymes and proteins involved in metabolic processes . In the nucleus, it can modulate gene expression by affecting transcription factors such as NF-κB . In the mitochondria, the compound may influence cellular metabolism and energy production . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example, the reaction of methylhydrazine with ethyl acetoacetate in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridazinones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyridazinones depending on the reagents used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent against various bacterial strains.
Medicine: Research has indicated its potential as an anti-inflammatory and analgesic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-methyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. The anti-inflammatory effects are likely due to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process .
Comparison with Similar Compounds
Similar Compounds
4-carbamoyl-5-aryl-6-methyl-4,5-dihydropyridazin-3(2H)-ones: These compounds have similar structures but different substituents, leading to variations in their biological activities.
4,6-disubstituted pyridazin-3(2H)-ones: These compounds have different substituents at positions 4 and 6, which can significantly alter their chemical and biological properties.
Uniqueness
6-methyl-4,5-dihydropyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group at position 6 and carbonyl group at position
Properties
IUPAC Name |
3-methyl-4,5-dihydro-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-2-3-5(8)7-6-4/h2-3H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTFXESXPPEARL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199521 | |
Record name | 3(2H)-Pyridazinone, 4,5-dihydro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5157-08-4 | |
Record name | 4,5-Dihydro-6-methyl-3(2H)-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5157-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dihydro-6-methyl-3(2H)-pyridazinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005157084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5157-08-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48103 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 5157-08-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14585 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3(2H)-Pyridazinone, 4,5-dihydro-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-4,5-dihydro-1H-pyridazin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4,5-DIHYDRO-6-METHYL-3(2H)-PYRIDAZINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQF2AB3MJY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key pharmacological properties of 6-methyl-4,5-dihydropyridazin-3(2H)-one and its derivatives?
A1: Research indicates that this compound derivatives exhibit a range of pharmacological activities. Specifically, they have shown potential as:
- Anti-inflammatory agents: Some derivatives demonstrate anti-inflammatory effects, although often with shorter duration compared to standard drugs like indomethacin [].
- Analgesics: Several derivatives exhibit notable analgesic properties in models of pain, such as the writhing test and hot plate test [].
- Antithrombotic and Antiulcer agents: Certain derivatives, particularly those with aryl substitutions at the 5-position, have displayed antithrombotic and antiulcer properties [].
Q2: How does the structure of this compound influence its activity?
A2: Structure-activity relationship (SAR) studies reveal that modifications to the this compound core structure significantly impact its pharmacological profile. For instance:
- Aryl substitutions at the 5-position: These modifications often lead to compounds with enhanced antithrombotic and antiulcer properties [].
- Introduction of a carbamoyl group at the 4-position: This modification resulted in compounds with anti-inflammatory activity, suggesting a potential binding site for interaction with inflammatory targets [].
Q3: Can Grignard reagents be used to modify this compound?
A3: Yes, Grignard reagents react with both 6-methylpyridazin-3(2H)-one and its dihydro derivative to introduce aryl groups at various positions. The reaction conditions and the specific Grignard reagent used determine the regioselectivity and the final product structure []. For example, using phenylmagnesium bromide with 6-methylpyridazin-3(2H)-one can lead to either 4-phenyl-6-methylpyridazin-3(2H)-one or a mixture of 4- and 5-phenyl-4,5-dihydro-6-methylpyridazin-3(2H)-ones depending on the solvent and reagent equivalents.
Q4: What are the potential applications of this compound in medicinal chemistry?
A4: Based on the demonstrated pharmacological activities, this compound and its derivatives hold promise as lead compounds for developing novel therapeutics for:
Q5: Are there any known methods for synthesizing this compound derivatives with potential anti-inflammatory properties?
A5: Yes, research suggests that reacting 4-oxopentanoic acid with hydrazine hydrate yields this compound, which has been shown to inhibit inflammatory cytokines like IL-6 and TNF []. Further modifications to this core structure can be explored to potentially enhance its activity and develop more potent anti-inflammatory agents.
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